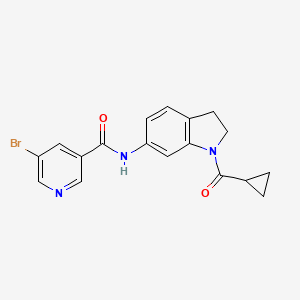

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c19-14-7-13(9-20-10-14)17(23)21-15-4-3-11-5-6-22(16(11)8-15)18(24)12-1-2-12/h3-4,7-10,12H,1-2,5-6H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJKLXBOUPTRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Cyclopropanecarbonylation: The brominated indole is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropanecarbonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the cyclopropanecarbonyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).

Oxidation: Oxidizing agents (PCC, DMP), solvents (CH2Cl2, MeOH).

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOAc), solvents (toluene, DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It has been studied for its biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, such as kinases or proteases.

Interacting with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Indoline-Based Derivatives with Brominated Substituents

describes indolin-3-ylidene acetamide derivatives (e.g., compounds 57–59 ) with brominated aryl groups. Key comparisons include:

| Compound ID | Substituents (R Groups) | Activity Value (Reference) |

|---|---|---|

| 57 | 4-Bromobenzyl, 5-amino | 5.411 |

| 58 | 4-Bromobenzyl, 5-hydroxymethyl | 5.208 |

| 59 | 4-Bromobenzyl, 5-cyanamido | 6.878 |

| Target Compound | Nicotinamide, cyclopropanecarbonyl | Not reported |

- Structural Insights : The target compound replaces the acetamide linker in 57–59 with a nicotinamide group, which may improve solubility due to the pyridine ring’s polarity. The 5-bromo substitution on indoline aligns with 57–59 , suggesting shared pharmacophoric requirements for bromine’s electronic effects.

- Activity Trends : Compound 59 (cyanamido substitution) shows the highest activity (6.878), implying electron-withdrawing groups enhance potency. The target’s cyclopropanecarbonyl group may mimic this effect by introducing rigidity and stabilizing hydrophobic interactions .

Cyclopropanecarbonyl-Containing Heterocycles

highlights quinoxaline derivatives (e.g., Series 4–6) with cyclopropanecarbonyl groups. For example:

- Series 4: 3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide.

- Series 5: 3-Methyl-2-[2-(2-naphthyl)cyclopropanecarbonyl]quinoxaline derivatives.

- Key Differences: The target compound’s indoline core contrasts with quinoxaline’s fused benzene-diazine structure. Quinoxalines often exhibit DNA intercalation or kinase inhibition, whereas indolines are explored for autophagy modulation. The cyclopropanecarbonyl group in both systems likely contributes to metabolic resistance but engages distinct targets .

Piperidine vs. Indoline Scaffolds

describes a piperidine-based compound (42 ) with cyclopropanecarbonyl and pyrazol-5-one moieties:

- 42 : 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one.

- Comparison : The target’s indoline scaffold provides a planar, aromatic system versus the piperidine’s aliphatic ring. Piperidines often enhance bioavailability via improved solubility, but indolines may offer stronger π-π stacking with protein targets. The nicotinamide group in the target could mimic the pyridine in 42 , suggesting overlapping binding modes .

Nicotinamide-Containing Derivatives

details a nicotinamide analog, Stage 14.1 :

- Structure : (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide.

- Key Data : UPLC-MS m/z 468.3 [M+H]+, t1/2 1.00 min.

- Contrast: The target compound lacks the trifluoromethoxy phenyl and pyrrolidine groups of Stage 14.1, which may reduce metabolic lability.

Biologische Aktivität

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a bromine atom at the 5-position of the indole ring, a cyclopropanecarbonyl group, and a nicotinamide moiety. The synthesis typically involves:

- Bromination : The indole ring is brominated using N-bromosuccinimide (NBS).

- Cyclopropanecarbonylation : The brominated indole is reacted with cyclopropanecarbonyl chloride in the presence of a base.

- Nicotinamide Coupling : The final step involves coupling with nicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases or proteases.

- Receptor Interaction : It can bind to cell surface receptors, influencing signal transduction pathways.

- Induction of Apoptosis : It has been shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells .

Anticancer Properties

Research indicates that 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide exhibits significant anticancer activity. For example, derivatives based on the indole scaffold have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A-549 | 0.728 |

| 7d | A-549 | 0.503 |

These results demonstrate that certain derivatives possess potent inhibitory effects on cancer cell proliferation .

Other Biological Activities

In addition to anticancer effects, indole derivatives are recognized for their antiviral and antimicrobial properties. The broad range of biological activities associated with this class of compounds makes them valuable in medicinal chemistry .

Comparative Analysis

When comparing 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide with similar compounds, several distinctions arise:

| Compound Name | Key Features |

|---|---|

| 5-bromoindole | Lacks cyclopropanecarbonyl and nicotinamide groups |

| N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide | Similar structure without bromine |

| 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | Acetamide group instead of nicotinamide |

The unique combination of functional groups in 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide contributes to its specific chemical reactivity and biological profile .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

- Enzyme Targeting : Research has indicated that it may selectively inhibit certain kinases involved in tumor growth, providing a targeted approach to cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.